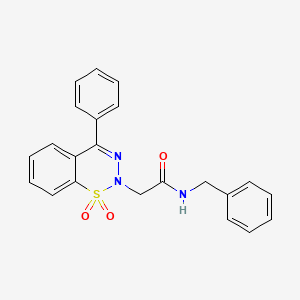

N-benzyl-2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

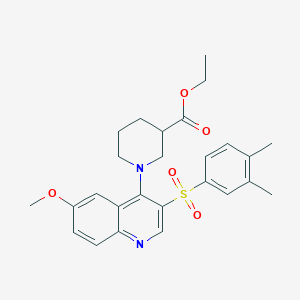

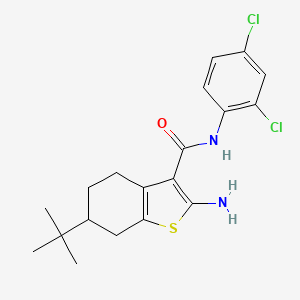

N-benzyl-2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide, often abbreviated as BTDZ , belongs to the intriguing class of 1,2,4-benzothiadiazine-1,1-dioxide compounds. This scaffold has garnered significant attention due to its diverse pharmacological activities . Let’s explore further.

Synthesis Analysis

The synthesis of BTDZ involves intricate chemical steps. Researchers have devised various routes to access this compound, including cyclization reactions and functional group modifications. These synthetic pathways enable the attachment of different substituents to the benzothiadiazine ring, thereby influencing its biological properties .

Molecular Structure Analysis

The molecular structure of BTDZ features a 1,2,4-benzothiadiazine-1,1-dioxide core. The presence of a phenyl group at position 4 and a benzyl group highlights its structural diversity. These functional groups play a crucial role in determining BTDZ’s pharmacological behavior .

Chemical Reactions Analysis

BTDZ exhibits a range of chemical reactivity. Its halo derivatives, as well as groups attached at positions 7 and 8 of the ring, contribute to its activity. Alkyl, aryl, alkylamino, and keto groups at different positions also influence its reactivity. Researchers have explored various synthetic strategies to modify BTDZ and enhance its efficacy .

Physical and Chemical Properties Analysis

BTDZ appears as a solid compound with specific melting points. Its spectroscopic data, including NMR and IR spectra, provide insights into its functional groups and bonding patterns. The compound’s solubility, stability, and other physical properties are essential considerations for drug development .

Applications De Recherche Scientifique

Antitumor and Anticancer Applications

The synthesis and evaluation of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have demonstrated considerable antitumor activity against various cancer cell lines. For instance, certain derivatives showed significant anticancer activity, hinting at the potential utility of these compounds in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).

Anticonvulsant Evaluation

Research on indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide has highlighted their significant anticonvulsant activity. These compounds exhibited potential as anticonvulsant agents, with some derivatives showing considerable efficacy in models of seizures (Nath et al., 2021).

Antioxidant Studies

Novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides were synthesized and found to possess moderate to significant radical scavenging activity. These findings suggest the compounds could serve as templates for the development of potent biologically active compounds with antioxidant properties (Ahmad et al., 2012).

Antimalarial and COVID-19 Applications

Investigations into antimalarial sulfonamides and their potential utility as COVID-19 drugs have been conducted, showcasing the versatility of benzothiazole derivatives in addressing global health challenges. Theoretical calculations and molecular docking studies provided insights into their potential mechanisms of action against these diseases (Fahim & Ismael, 2021).

Anti-inflammatory and Antioxidant Compounds

Research into 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides has identified compounds with both antioxidant and anti-inflammatory activities. These findings underscore the therapeutic potential of benzothiazole derivatives in managing inflammation and oxidative stress (Koppireddi et al., 2013).

Schistosomicidal Agents

Benzothiazole derivatives have also been evaluated for their schistosomicidal activity, offering a new class of potent agents for treating Schistosoma mansoni infections. Some compounds demonstrated activity comparable to praziquantel, the current treatment standard, at low concentrations (Mahran et al., 2007).

Mécanisme D'action

The precise mechanism of action for BTDZ varies depending on its specific therapeutic application. It has been investigated as an antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer agent. Additionally, BTDZ interacts with KATP channels and AMPA receptors. Further studies are needed to unravel its detailed mode of action .

Safety and Hazards

Orientations Futures

Future research should focus on optimizing BTDZ derivatives for specific therapeutic applications. Investigating its pharmacokinetics, bioavailability, and in vivo efficacy will pave the way for potential drug candidates. Collaborative efforts among chemists, pharmacologists, and clinicians will drive BTDZ’s development .

Propriétés

IUPAC Name |

N-benzyl-2-(1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S/c26-21(23-15-17-9-3-1-4-10-17)16-25-24-22(18-11-5-2-6-12-18)19-13-7-8-14-20(19)29(25,27)28/h1-14H,15-16H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUYTDMTLWVBQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN2N=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N6-ethyl-N4,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2713310.png)

![N-(3-phenylpropyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2713315.png)

![(2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2713318.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2713330.png)